molecular formula C10H18O3 B1666350 5-Oxodecanoic acid CAS No. 624-01-1

5-Oxodecanoic acid

Cat. No.: B1666350
CAS No.: 624-01-1
M. Wt: 186.25 g/mol
InChI Key: SDKDCMWTAOZNGB-UHFFFAOYSA-N
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Description

5-Oxodecanoic acid, also known as decanoic acid, 5-oxo-, is a medium-chain fatty acid with the molecular formula C10H18O3. It is characterized by the presence of a ketone group at the fifth carbon of the decanoic acid chain. This compound is known for its creamy peach-like aroma and is used in various industrial and scientific applications .

Scientific Research Applications

5-Oxodecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in metabolic disorders and as a component of ketogenic diets.

    Industry: It is used in the flavor and fragrance industry due to its creamy peach-like aroma

Safety and Hazards

When handling 5-Oxodecanoic acid, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Oxodecanoic acid can be synthesized through the hydrolysis of methyl 6-oxodecanoate. The process involves treating methyl 6-oxodecanoate with a potassium hydroxide solution at room temperature overnight . Another method involves the reduction of carboxylic acids to aldehydes using oxalyl chloride and lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The compound is often produced in sealed, dry conditions to maintain its stability and prevent contamination .

Chemical Reactions Analysis

Types of Reactions

5-Oxodecanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to aldehydes or alcohols.

    Substitution: It can participate in substitution reactions, particularly at the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

Comparison with Similar Compounds

5-Oxodecanoic acid is similar to other medium-chain fatty acids such as octanoic acid and decanoic acid. its unique ketone group at the fifth carbon distinguishes it from these compounds. This structural difference influences its chemical reactivity and biological effects. Similar compounds include:

    Octanoic acid: A medium-chain fatty acid with eight carbon atoms.

    Decanoic acid: A medium-chain fatty acid with ten carbon atoms but without the ketone group.

    5-Oxocapric acid: Another name for this compound

Properties

IUPAC Name

5-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKDCMWTAOZNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211447
Record name 5-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to yellow solid; Rich creamy peach-like aroma
Record name 5-Oxodecanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1938/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name 5-Oxodecanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1938/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

624-01-1
Record name 5-Oxodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-OXODECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG73L9Q17X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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